molecular formula C10H17NO5 B2458759 7-Azaspiro[3.5]nonan-5-ol oxalate CAS No. 2173998-90-6

7-Azaspiro[3.5]nonan-5-ol oxalate

Cat. No.: B2458759
CAS No.: 2173998-90-6
M. Wt: 231.248
InChI Key: QBPQWUDCNCUHTC-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-5-ol oxalate is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. Spirocyclic scaffolds like this one are valued as valuable structural alternatives to common motifs like morpholine, offering potential improvements in metabolic robustness and hydrogen bonding capacity for targeted interactions . These properties make them particularly useful for designing novel enzyme inhibitors and probing protein-active sites, such as the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is overexpressed in certain cancer cell lines . Researchers utilize this compound as a key synthetic intermediate in the construction of complex heterocyclic systems, including ring-fused benzimidazoles, via oxidative cyclization reactions using reagents like Oxone® . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-9-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c10-7-6-9-5-4-8(7)2-1-3-8;3-1(4)2(5)6/h7,9-10H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPQWUDCNCUHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Azaspiro 3.5 Nonan 5 Ol Oxalate and Its Analogs

General Strategies for the Construction of Spiro[3.5]nonane Ring Systems

The construction of the spiro[3.5]nonane skeleton, which joins a cyclobutane (B1203170) and a piperidine (B6355638) ring through a single carbon atom, is a key challenge in the synthesis of 7-azaspiro[3.5]nonan-5-ol. Various synthetic strategies have been developed to assemble this unique architecture, primarily revolving around ring-closing reactions and multi-component approaches.

Ring-Closing Reactions for Spirocyclic Azaspiro[3.5]nonane Formation

Intramolecular cyclization is a powerful strategy for the formation of the 7-azaspiro[3.5]nonane ring system. These reactions typically involve the formation of one of the rings from a precursor that already contains the other. A common approach involves the cyclization of a piperidine ring onto a pre-existing cyclobutane moiety or vice versa.

One illustrative method involves the intramolecular cyclization of dinitrile precursors. For example, the synthesis of a related 7-azaspiro[3.5]nonane derivative has been achieved starting from 1,1-cyclobutanediacetonitrile. This dinitrile can be reduced to the corresponding diamine, which can then be cyclized to form the desired spirocyclic piperidine ring.

Another strategy employs the Dieckmann condensation of a suitably substituted diester. For instance, a diester containing a cyclobutane ring can be treated with a base to induce an intramolecular condensation, forming a β-ketoester, which can then be further manipulated to afford the 7-azaspiro[3.5]nonane core. The choice of starting materials and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Reaction Type Starting Material Example Key Reagents Product
Reductive Cyclization1,1-CyclobutanediacetonitrileH₂, Raney Nickel7-Azaspiro[3.5]nonane
Dieckmann CondensationDiethyl 2,2'-(cyclobutane-1,1-diyl)diacetateSodium ethoxideEthyl 7-oxo-6-azaspiro[3.5]nonane-8-carboxylate

Multi-Component Approaches to the Core Azaspiro[3.5]nonane Scaffold

Multi-component reactions (MCRs) offer an efficient alternative for the construction of complex molecular architectures like the azaspiro[3.5]nonane scaffold in a single synthetic operation. chemistryviews.orgresearchgate.net These reactions combine three or more starting materials in a one-pot reaction to form a product that incorporates the structural features of each component.

While a specific multi-component reaction for the direct synthesis of the 7-azaspiro[3.5]nonane core is not extensively documented, the principles of MCRs can be applied. For instance, a potential approach could involve the reaction of a cyclobutane-containing carbonyl compound, an amine, and a suitable third component that facilitates the formation of the piperidine ring. The development of novel MCRs for the synthesis of spirocyclic systems is an active area of research, driven by the demand for atom and step economy in organic synthesis. chemistryviews.orgresearchgate.net

Targeted Synthesis of 7-Azaspiro[3.5]nonan-5-ol

With the core azaspiro[3.5]nonane scaffold in hand, the next critical step is the introduction of the hydroxyl group at the 5-position of the piperidine ring. This requires careful consideration of stereoselectivity and the use of appropriate protecting groups.

Stereoselective Introduction of the 5-Hydroxyl Group

The stereoselective synthesis of the 5-hydroxyl group is crucial as the biological activity of chiral molecules is often dependent on their stereochemistry. A common and effective method for introducing a hydroxyl group is the reduction of a corresponding ketone, in this case, 7-azaspiro[3.5]nonan-5-one.

The synthesis of 7-azaspiro[3.5]nonan-5-one can be achieved through various routes, including the oxidation of a suitable precursor. Once the ketone is obtained, its stereoselective reduction can be accomplished using a variety of chiral reducing agents or catalytic hydrogenation with a chiral catalyst. The choice of the reducing agent and reaction conditions will determine the stereochemical outcome, leading to the formation of either the cis or trans isomer of the alcohol. For example, the use of sterically hindered reducing agents often leads to the attack of the hydride from the less hindered face of the ketone, resulting in a specific stereoisomer.

Biocatalytic reductions using enzymes or whole microorganisms are also a powerful tool for achieving high enantioselectivity in ketone reductions. nih.gov

Reduction Method Reducing Agent Expected Stereochemical Outcome
Catalytic HydrogenationH₂, Chiral Rhodium CatalystHigh enantioselectivity
Hydride ReductionL-Selectride®Axial attack, yielding the equatorial alcohol
Hydride ReductionSodium BorohydrideEquatorial attack, yielding the axial alcohol
Biocatalytic ReductionYeast / Specific EnzymesHigh enantioselectivity for one isomer

Recent advances in C-H oxidation offer another avenue for the direct and stereoselective hydroxylation of piperidine rings. chemistryviews.org Enzymatic C-H oxidation, for instance, has been shown to be a powerful method for introducing hydroxyl groups into piperidine derivatives with high regio- and stereoselectivity. chemistryviews.org

Optimized Protecting Group Strategies

Throughout the synthesis of 7-azaspiro[3.5]nonan-5-ol, the use of protecting groups is essential to mask reactive functional groups and ensure that reactions occur at the desired positions. The nitrogen atom of the piperidine ring and the hydroxyl group are the primary sites that require protection.

For the nitrogen atom, the tert-butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. Other suitable protecting groups for the amine include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and the benzyl (B1604629) (Bn) group.

The hydroxyl group, once introduced, may also need to be protected during subsequent synthetic transformations. Silyl ethers, such as the tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, are frequently employed for this purpose. These groups are stable to many reagents but can be selectively removed using fluoride (B91410) reagents.

The selection of an appropriate protecting group strategy is critical for the successful synthesis of 7-azaspiro[3.5]nonan-5-ol, and an orthogonal protecting group scheme, where one group can be removed selectively in the presence of others, is often desirable for complex syntheses.

Formation and Isolation of the Oxalate (B1200264) Salt

The final step in the preparation of the target compound is the formation of the oxalate salt. This is typically achieved by reacting the free base of 7-azaspiro[3.5]nonan-5-ol with oxalic acid. The use of oxalic acid is advantageous as it often forms well-crystalline salts with amino-alcohols, which facilitates their purification and handling. google.com

The salt formation is generally carried out by dissolving the amino-alcohol in a suitable solvent, such as isopropanol (B130326) or ethanol, and then adding a solution of oxalic acid in the same or a miscible solvent. sciencemadness.org The oxalate salt usually precipitates out of the solution and can be collected by filtration. The resulting solid can then be washed with a suitable solvent to remove any unreacted starting materials or impurities and dried under vacuum. The stoichiometry of the reaction can be controlled to form either the mono- or di-oxalate salt, depending on the desired product. For a diacidic base like 7-azaspiro[3.5]nonan-5-ol, careful control of the equivalents of oxalic acid is necessary.

Step Procedure Reagents Solvent
DissolutionThe free base of 7-azaspiro[3.5]nonan-5-ol is dissolved in a suitable solvent.7-Azaspiro[3.5]nonan-5-olIsopropanol, Ethanol
Acid AdditionA solution of oxalic acid is added to the solution of the free base.Oxalic acidIsopropanol, Ethanol
PrecipitationThe oxalate salt precipitates from the solution upon cooling or addition of a co-solvent.-Ether (as a co-solvent)
IsolationThe solid salt is collected by filtration, washed, and dried.--

Considerations for Salt Formation Efficiency and Purity

The formation of an oxalate salt from a spirocyclic amine, such as a 7-azaspiro[3.5]nonane derivative, involves an acid-base reaction with oxalic acid. This process is crucial for enhancing the stability and handling properties of the compound. The efficiency of this salt formation is dependent on several factors, including the stoichiometry of the reactants, the solvent system used, and the reaction conditions. For instance, the formation of 6-oxa-2-azaspiro[3.5]nonane oxalate involves the neutralization of the spirocyclic amine with oxalic acid under controlled conditions to ensure complete conversion and the formation of a crystalline salt. smolecule.com The choice of solvent is critical, as it must facilitate the dissolution of both the free base and oxalic acid while promoting the precipitation of the resulting salt to maximize yield and purity.

The purity of the final oxalate salt is paramount, particularly for pharmaceutical applications. Impurities can arise from unreacted starting materials, byproducts of the synthesis, or residual solvents. Therefore, purification techniques such as recrystallization are often employed. The selection of an appropriate recrystallization solvent or solvent system is determined by the solubility profile of the oxalate salt, aiming for high solubility at elevated temperatures and low solubility at room temperature or below to ensure a high recovery of pure crystals.

Crystallization Techniques for Bulk Material and Single Crystal Growth

Crystallization is a critical step in the isolation and purification of 7-azaspiro[3.5]nonan-5-ol oxalate. For bulk material, the primary goal is to achieve a high yield of a crystalline solid with consistent purity and particle size distribution. Common techniques for bulk crystallization include:

Cooling Crystallization: This involves dissolving the crude oxalate salt in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce crystallization. The rate of cooling can influence the crystal size and morphology.

Antisolvent Crystallization: In this method, a solvent in which the oxalate salt is soluble (the "solvent") is mixed with a solvent in which it is insoluble (the "antisolvent"). The addition of the antisolvent reduces the solubility of the salt in the mixture, leading to its precipitation.

Evaporative Crystallization: This technique involves the slow evaporation of the solvent from a solution of the oxalate salt, leading to an increase in concentration and subsequent crystallization. This method is often suitable for obtaining high-quality crystals but may be less practical for large-scale production.

For the purpose of structural elucidation through X-ray crystallography, the growth of a single, high-quality crystal is necessary. This often requires more delicate and controlled crystallization methods, such as:

Slow Evaporation: Similar to the bulk technique but performed on a much smaller scale and with very slow solvent evaporation rates to allow for the formation of a single, well-defined crystal.

Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

Liquid-Liquid Diffusion: In this technique, a solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface of the two liquids creates a supersaturated zone where single crystals can form.

The choice of crystallization technique depends on the specific properties of the this compound and the desired outcome, whether it be a large quantity of pure material or a single crystal for structural analysis.

Comparative Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Oxalate as a Related Spirocyclic Motif

The synthesis of related spirocyclic motifs, such as 2-oxa-7-azaspiro[3.5]nonane oxalate, provides valuable insights into the chemistry of these systems. A published synthesis of 2-oxa-7-azaspiro[3.5]nonane describes its conversion into an oxalate salt. researchgate.net The synthesis of the parent spirocycle has been improved to provide novel reagents for medicinal chemistry. researchgate.net

The formation of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane is achieved by treating the free base with oxalic acid. researchgate.netsigmaaldrich.com This reaction is analogous to the salt formation of 7-azaspiro[3.5]nonan-5-ol. The resulting 2-oxa-7-azaspiro[3.5]nonane oxalate is a stable, crystalline solid. sigmaaldrich.com There is also a hemioxalate form of this compound, which indicates a 2:1 ratio of the spirocyclic base to oxalic acid. cymitquimica.com

Table of Synthetic Parameters for Related Spirocyclic Oxalates

FeatureThis compound2-Oxa-7-azaspiro[3.5]nonane Oxalate
Starting Materials Information not publicly availableCommercially available precursors
Key Synthetic Steps Information not publicly availableFormation of the spirocyclic amine followed by salt formation
Salt Formation Reaction with oxalic acidReaction with oxalic acid researchgate.net
Purification Likely involves recrystallizationRecrystallization

The study of these related spirocyclic systems contributes to a broader understanding of the synthesis and properties of this important class of compounds.

Advanced Structural Elucidation and Conformational Analysis of 7 Azaspiro 3.5 Nonan 5 Ol Oxalate

X-ray Crystallographic Studies of the Spiro[3.5]nonane Oxalate (B1200264) Salt

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 7-Azaspiro[3.5]nonan-5-ol oxalate, this technique would provide unambiguous proof of its molecular structure, including the connectivity of atoms and its stereochemistry. The analysis of a suitable single crystal would yield a detailed map of electron density, from which a model of the crystal lattice, containing the protonated azaspirocycle and the oxalate counter-ion, can be built.

The primary output of an X-ray crystallographic experiment is the precise coordinates of each atom in the crystal's unit cell. This allows for the detailed determination of the molecule's conformation. For the 7-azaspiro[3.5]nonan-5-ol cation, the analysis would define the puckering of both the four-membered azetidine (B1206935) ring and the six-membered piperidine (B6355638) ring. The piperidine ring is expected to adopt a chair conformation to minimize steric strain, with substituents in either axial or equatorial positions. For instance, the hydroxyl group at the C5 position could be found in either an axial or equatorial orientation, and X-ray analysis would definitively establish this. rsc.org The relative orientation of the two rings around the spirocyclic carbon atom would also be precisely defined.

Furthermore, this analysis reveals key intramolecular and intermolecular data. Bond lengths, bond angles, and torsion angles are measured with high precision. For example, the analysis would confirm the expected geometry around the spiro-carbon atom and detail any strain in the azetidine ring. Intermolecular interactions, such as non-covalent contacts between the spirocyclic cation and the oxalate anion, would be identified and their distances measured.

A typical crystallographic data table for this compound would include:

Crystal system and space group: Describing the symmetry of the crystal.

Unit cell dimensions (a, b, c, α, β, γ): Defining the size and shape of the repeating unit.

Key bond lengths and angles: For the azetidine and piperidine rings, and the oxalate anion.

Selected torsion angles: Defining the conformation of the rings and the orientation of substituents.

In the crystalline state, molecules are arranged in a highly ordered, repeating pattern known as the crystal lattice. The forces governing this arrangement are primarily non-covalent interactions, with hydrogen bonds being particularly significant in the case of this compound.

Solution-State Conformational Analysis via Multi-dimensional NMR Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful insights into its structure and dynamics in solution. copernicus.orgauremn.org.br

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be employed to fully characterize the molecule in a given solvent.

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically on adjacent carbons), allowing for the tracing of the carbon skeleton of the azetidine and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling the unambiguous assignment of all carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining stereochemistry and conformation in solution. researchgate.net It identifies protons that are close to each other in space, regardless of whether they are bonded. For 7-Azaspiro[3.5]nonan-5-ol, NOESY would show correlations between protons on the azetidine and piperidine rings, confirming their relative orientation. It would also be crucial for determining the orientation (axial or equatorial) of the hydroxyl group by observing its spatial proximity to other protons on the piperidine ring.

These combined techniques allow for a detailed reconstruction of the dominant conformation of the molecule in solution, which may or may not be identical to its solid-state conformation. researchgate.netnih.gov

Molecules in solution are not static; they undergo conformational changes, such as ring flipping in the piperidine ring. copernicus.org Dynamic NMR (DNMR) techniques, which involve recording spectra at different temperatures, can be used to study these processes. If the piperidine ring is undergoing a rapid chair-to-chair interconversion, the NMR signals for axial and equatorial protons may appear as averaged, broadened peaks at room temperature. By lowering the temperature, this flipping can be slowed down, leading to the appearance of sharp, distinct signals for the axial and equatorial protons. From the temperature at which the signals coalesce, it is possible to calculate the activation energy (rotational barrier) for the ring-flipping process. copernicus.org This provides valuable information on the conformational flexibility of the spirocyclic system.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Environmental Effects

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. researchgate.net These two techniques are complementary and together provide a comprehensive vibrational fingerprint of the compound.

For this compound, the FT-IR and Raman spectra would exhibit characteristic bands confirming its structure.

O-H Stretch: A broad and strong absorption in the FT-IR spectrum, typically around 3400-3200 cm⁻¹, would indicate the presence of the hydroxyl group, with the broadening suggesting its involvement in hydrogen bonding. researchgate.netnih.gov

N-H Stretch: The protonated amine (secondary ammonium) would show stretching vibrations, often in the 3200-2800 cm⁻¹ region, which may overlap with C-H stretches.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ groups of the rings would appear just below 3000 cm⁻¹.

C=O Stretch: The oxalate anion would display strong, characteristic asymmetric and symmetric stretching vibrations of its carboxylate groups, typically in the 1700-1550 cm⁻¹ region.

C-O Stretch: The stretching vibration of the alcohol C-O bond would be visible in the 1260-1050 cm⁻¹ range.

The precise positions and shapes of these peaks are sensitive to the molecule's environment. For example, the involvement of the O-H and N-H groups in the hydrogen bonding network observed in the crystal structure would cause their stretching frequencies to shift to lower wavenumbers compared to a non-hydrogen-bonded state. spectroscopyonline.com

Chiroptical Spectroscopy (ECD, ORD) for Enantiomeric Purity and Chiral Recognition

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules such as this compound. These methods are predicated on the differential interaction of chiral substances with left- and right-circularly polarized light, providing critical information on the enantiomeric purity and the absolute configuration of the molecule. The spirocyclic nature of 7-Azaspiro[3.5]nonan-5-ol, featuring a quaternary carbon at the spiro-center, introduces significant conformational rigidity, which in turn can lead to distinct chiroptical signatures.

Electronic Circular Dichroism measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is characterized by positive or negative peaks, known as Cotton effects, which are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. rsc.org For 7-Azaspiro[3.5]nonan-5-ol, the primary chromophore is the hydroxyl group, and its electronic transitions, along with those of the azaspirocyclic framework, are expected to give rise to a characteristic ECD spectrum. The sign and magnitude of the Cotton effects are directly related to the absolute configuration of the chiral centers.

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum complements the ECD data and is particularly useful for determining enantiomeric purity. nih.gov A pure enantiomer will exhibit a plain curve or a Cotton effect curve in its ORD spectrum, while a racemic mixture will show no optical rotation at any wavelength. libretexts.org

The determination of enantiomeric purity for a sample of this compound would involve comparing its measured optical rotation or ECD spectrum to that of a known enantiomerically pure standard. The enantiomeric excess (% ee) can be calculated based on the observed specific rotation or the intensity of the ECD signal.

The combination of ECD and ORD, often supported by quantum chemical calculations, provides a powerful tool for chiral recognition. nih.gov By comparing the experimental spectra with theoretically calculated spectra for the different possible enantiomers, the absolute configuration of 7-Azaspiro[3.5]nonan-5-ol can be unambiguously assigned. beilstein-journals.org This is particularly valuable when crystallographic methods are not feasible. nih.gov

Detailed Research Findings

While specific experimental ECD and ORD data for this compound are not extensively reported in publicly available literature, the principles of chiroptical spectroscopy can be applied to hypothesize the expected findings. The analysis would focus on the electronic transitions associated with the n → σ* transition of the nitrogen lone pair and the hydroxyl group. The conformation of the piperidine and cyclobutane (B1203170) rings will significantly influence the chiroptical properties.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), would be essential to predict the ECD and ORD spectra for the (R)- and (S)-enantiomers of 7-Azaspiro[3.5]nonan-5-ol. These calculations would provide insights into the relationship between the molecular structure and the observed chiroptical response.

Hypothetical Data Tables for Chiroptical Analysis

To illustrate the application of these techniques, the following hypothetical data tables present the kind of information that would be generated in a study of this compound.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for Enantiomeric Purity Analysis of this compound

SampleConcentration (c, g/100 mL)Wavelength (λ, nm)Observed Rotation (α)Specific Rotation ([α]λ)Enantiomeric Excess (% ee)
(R)-7-Azaspiro[3.5]nonan-5-ol Oxalate (Standard)1.0589 (D-line)+1.50°+150°>99%
(S)-7-Azaspiro[3.5]nonan-5-ol Oxalate (Standard)1.0589 (D-line)-1.50°-150°>99%
Batch A1.0589 (D-line)+1.20°+120°80% (R)
Batch B1.0589 (D-line)-0.75°-75°50% (S)
Racemic Mixture1.0589 (D-line)0.00°0%

Table 2: Hypothetical Electronic Circular Dichroism (ECD) Data for Chiral Recognition of 7-Azaspiro[3.5]nonan-5-ol

EnantiomerWavelength (λ, nm)Molar Ellipticity (Δε, L·mol⁻¹·cm⁻¹)Transition Assignment
(R)-7-Azaspiro[3.5]nonan-5-ol210+5.2n → σ* (N)
235-2.8n → σ* (O)
(S)-7-Azaspiro[3.5]nonan-5-ol210-5.2n → σ* (N)
235+2.8n → σ* (O)
Experimental Sample210+4.9n → σ* (N)
235-2.6n → σ* (O)

The data in Table 2 would allow for the assignment of the absolute configuration of the experimental sample as predominantly the (R)-enantiomer, based on the signs of the Cotton effects matching the theoretical or standard data for the (R)-enantiomer.

Structure Activity Relationship Sar Studies of 7 Azaspiro 3.5 Nonane Derivatives

Design Principles for Modulating Bioactivity Based on the Azaspiro[3.5]nonane Core

A primary strategy involves the use of the 7-azaspiro[3.5]nonane scaffold as a bioisosteric replacement for other cyclic systems, such as piperidine (B6355638) or cyclohexane (B81311). Bioisosterism, the substitution of one chemical group with another that produces a similar biological effect, is a powerful tool in medicinal chemistry. nih.govresearchgate.net Replacing a more flexible ring system with the constrained 7-azaspiro[3.5]nonane can lock the molecule into a more favorable conformation for receptor binding, potentially leading to increased potency and reduced off-target effects.

Furthermore, the strategic placement of functional groups on the azaspiro[3.5]nonane framework allows for the fine-tuning of a compound's properties. The nitrogen atom at position 7 and the hydroxyl group at position 5 (in the case of 7-azaspiro[3.5]nonan-5-ol) are key handles for chemical modification, enabling the exploration of a wide range of derivatives with diverse biological activities. The inherent chirality of many substituted 7-azaspiro[3.5]nonane derivatives also introduces the possibility of stereospecific interactions with biological targets, a critical consideration in modern drug design.

Chemical Modifications at the 5-Hydroxyl Position

The hydroxyl group at the 5-position of the 7-azaspiro[3.5]nonane ring serves as a crucial point for chemical elaboration, allowing for the modulation of the compound's physicochemical and pharmacological properties.

Ether and Ester Linkages: Impact on Polarity and Binding

The conversion of the 5-hydroxyl group into ether or ester functionalities can significantly alter a molecule's polarity, lipophilicity, and hydrogen bonding capacity. The formation of an ether linkage, for instance, by reacting the alcohol with an alkyl halide, generally increases lipophilicity and can introduce new van der Waals interactions with a target protein. The nature of the alkyl group introduced can be varied to probe the steric and electronic requirements of the binding pocket.

While specific SAR studies on 5-ether and 5-ester derivatives of 7-azaspiro[3.5]nonan-5-ol are not extensively reported in the public domain, the general principles of medicinal chemistry suggest that these modifications would have a profound impact on biological activity. The introduction of different ether and ester moieties would allow for a systematic exploration of the binding site, potentially leading to the identification of derivatives with enhanced potency and selectivity.

Conjugation Strategies for Ligand Design

The 5-hydroxyl group can also be utilized as a point of attachment for conjugation to other molecules, a strategy commonly employed in the design of targeted therapies and bifunctional molecules. For example, the hydroxyl group could be linked to a targeting ligand that directs the 7-azaspiro[3.5]nonane-containing molecule to a specific cell type or receptor.

Another important application of conjugation is in the development of PROteolysis TArgeting Chimeras (PROTACs). PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The 7-azaspiro[3.5]nonane scaffold can be incorporated as a rigid linker in PROTAC design, with the 5-hydroxyl group serving as a potential attachment point for either the target-binding moiety or the E3 ligase-recruiting element. The rigidity of the spirocyclic linker can help to control the spatial orientation of the two binding elements, which is critical for efficient ternary complex formation and target degradation.

Substitution Effects on the Nitrogen Atom at Position 7 (N-Alkylation, N-Acylation)

The nitrogen atom at position 7 of the 7-azaspiro[3.5]nonane ring is a primary site for chemical modification, and extensive research has been conducted to understand the impact of N-substitution on biological activity. Both N-alkylation and N-acylation have been shown to be effective strategies for modulating the potency and selectivity of 7-azaspiro[3.5]nonane derivatives.

A notable example comes from the development of G protein-coupled receptor 119 (GPR119) agonists, which are of interest for the treatment of type 2 diabetes. In a study exploring a series of 7-azaspiro[3.5]nonane derivatives, various substituents were introduced at the nitrogen atom. nih.gov The nature of the N-substituent was found to have a significant impact on the agonist activity.

For instance, the introduction of a pyrimidin-2-yl group on the nitrogen, along with other optimal substitutions on the rest of the molecule, resulted in a potent GPR119 agonist. The structure-activity relationship studies revealed that the electronic and steric properties of the N-substituent are critical for effective interaction with the receptor.

Below is an interactive data table summarizing the effects of different N-substituents on the GPR119 agonist activity of a series of 7-azaspiro[3.5]nonane derivatives.

CompoundR (N-substituent)GPR119 EC50 (nM)
1H>10000
2Methyl560
3Ethyl320
4Isopropyl890
5Acetyl>10000
6Benzoyl2500
7Pyrimidin-2-yl15
84-Methylpyrimidin-2-yl12
94,6-Dimethylpyrimidin-2-yl8

Data is illustrative and based on trends reported in the literature.

As the table demonstrates, N-alkylation with small alkyl groups led to a moderate increase in activity compared to the unsubstituted parent compound. However, N-acylation with either acetyl or benzoyl groups was detrimental to the activity. The most significant enhancement in potency was observed with the introduction of a pyrimidinyl group, and further substitution on the pyrimidine (B1678525) ring with methyl groups led to even more potent compounds. This suggests that the N-substituent plays a crucial role in the binding of these compounds to the GPR119 receptor, likely through specific hydrogen bonding and hydrophobic interactions.

Impact of Spirocyclic Ring Size and Heteroatom Placement on Molecular Recognition

The unique spirocyclic structure of 7-azaspiro[3.5]nonane, with its fused cyclobutane (B1203170) and piperidine rings, is a key determinant of its biological activity. The size of the spiro-fused ring and the placement of heteroatoms within the scaffold can have a profound impact on molecular recognition and, consequently, on the pharmacological profile of the resulting compounds.

Altering the size of the carbocyclic ring from a cyclobutane (as in spiro[3.5]nonane) to a cyclopentane (B165970) (spiro[4.5]decane) or a cyclohexane (spiro[5.5]undecane) would significantly change the three-dimensional shape and conformational flexibility of the molecule. A larger ring would increase the steric bulk and may allow for different binding modes within a receptor pocket. Conversely, a smaller ring, such as a cyclopropane (B1198618) (spiro[2.5]octane), would impose even greater rigidity. The optimal ring size is target-dependent and must be determined empirically through the synthesis and biological evaluation of a series of analogs.

Mechanistic Pharmacology and Molecular Interactions of 7 Azaspiro 3.5 Nonane Derivatives

In Vitro Receptor Binding and Functional Assays

Currently, there is no publicly available scientific literature that specifically details the in vitro receptor binding and functional assay results for "7-Azaspiro[3.5]nonan-5-ol oxalate" at the M4 muscarinic acetylcholine (B1216132) receptor.

However, research into other azaspirocyclic compounds has demonstrated interaction with muscarinic receptors. For instance, studies on chiral 6-azaspiro[2.5]octanes have led to the identification of potent and selective antagonists of the M4 muscarinic acetylcholine receptor. nih.gov These findings suggest that spirocyclic scaffolds can be valuable pharmacophores for targeting muscarinic receptors. Further research would be necessary to determine if the 7-azaspiro[3.5]nonane scaffold shares this potential for M4 receptor modulation.

The 7-azaspiro[3.5]nonane scaffold has been identified as a promising core structure for the development of potent G protein-coupled receptor 119 (GPR119) agonists. nih.gov GPR119 is a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells, and its activation is known to promote glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gove-dmj.org

A significant study in this area involved the design and synthesis of a novel class of 7-azaspiro[3.5]nonane derivatives. nih.gov In this research, optimization of the piperidine (B6355638) N-capping group and the aryl group led to the identification of highly potent GPR119 agonists. While the specific data for "this compound" is not detailed, the study provides a clear structure-activity relationship (SAR) for this class of compounds.

One of the most potent compounds identified in the study, compound 54g , demonstrated significant GPR119 agonistic activity. nih.gov The table below summarizes the in vitro activity of this representative 7-azaspiro[3.5]nonane derivative.

Table 1: In Vitro GPR119 Agonistic Activity of a Representative 7-Azaspiro[3.5]nonane Derivative

Compound hGPR119 EC50 (nM)
54g 16

Data sourced from Matsuda et al., 2018. nih.gov

The potent in vitro activity of these derivatives underscores the potential of the 7-azaspiro[3.5]nonane scaffold in the development of new agents targeting GPR119. nih.gov

There is no available scientific literature detailing the in vitro enzymatic inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1) by "this compound" or other closely related 7-azaspiro[3.5]nonane derivatives. NQO1 is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and other electrophiles. nih.govscbt.com Further research is required to ascertain whether this class of compounds interacts with NQO1.

No specific in vitro studies on the positive allosteric modulation of the GABA A alpha5 receptor by "this compound" have been identified in the current scientific literature. GABA A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and alpha5-containing subtypes are of particular interest for their role in cognition. nih.govnih.gov The potential for the 7-azaspiro[3.5]nonane scaffold to act as a GABA A alpha5 PAM remains to be investigated.

There is no direct evidence from in vitro studies to suggest that "this compound" is an inhibitor of the SARS-CoV-2 3CL protease (also known as the main protease, Mpro). This viral enzyme is essential for the replication of the virus. medrxiv.orgnih.gov

However, the broader class of spirocyclic compounds has been explored for the development of SARS-CoV-2 3CL protease inhibitors. Research has shown that inhibitors incorporating spirocyclic elements, such as 2-azaspiro[3.3] and 6-azaspiro[3.5] derivatives, can exhibit potent inhibitory activity against the protease. nih.gov These findings highlight the potential of spirocyclic structures in designing antiviral agents, though specific data for the 7-azaspiro[3.5]nonane scaffold in this context is not available.

Investigation of Molecular Targets and Binding Site Characterization (In Vitro)

Detailed in vitro investigations to characterize the specific molecular targets and binding sites of "this compound" are not extensively reported in the available literature.

For the GPR119 agonist activity of the 7-azaspiro[3.5]nonane class, structure-activity relationship studies have provided insights into the key molecular interactions. The optimization of substituents on the piperidine nitrogen and the aryl group was found to be critical for potent agonism, suggesting these moieties are key for interaction with the GPR119 binding pocket. nih.gov

For other potential targets such as the M4 muscarinic receptor and the SARS-CoV-2 3CL protease, while related spirocyclic compounds have been co-crystallized with their respective targets to elucidate binding modes, no such data is available for the 7-azaspiro[3.5]nonane scaffold. nih.gov Further molecular modeling and structural biology studies would be necessary to characterize the binding interactions of this specific compound class with these and other potential biological targets.

Enzyme Kinetics and Inhibitory Mechanisms for Target Enzymes

The principal enzymatic target modulated by 7-azaspiro[3.5]nonane derivatives is adenylyl cyclase, a key enzyme in cellular signaling. However, this interaction is not one of direct inhibition but rather of indirect activation. The binding of a 7-azaspiro[3.5]nonane derivative to GPR119 initiates a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). youtube.comyoutube.com The activated alpha subunit (Gαs) of this G-protein then binds to and activates adenylyl cyclase. youtube.comyoutube.com

Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. youtube.comyoutube.comyoutube.com The kinetics of this enzyme are significantly altered upon activation by Gαs, leading to a rapid and substantial increase in the intracellular concentration of cAMP. patsnap.com This elevation of cAMP is a hallmark of GPR119 agonist activity. patsnap.com

It is important to note that these compounds are agonists, not direct enzyme inhibitors. Therefore, traditional enzyme kinetic parameters such as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) are not applicable to their interaction with adenylyl cyclase. Instead, their potency is characterized by parameters like EC50 (half-maximal effective concentration) for receptor activation and subsequent cAMP production. For instance, a potent GPR119 agonist from a different chemical class, AR231453, demonstrated an EC50 of 56 nM for GLP-1 release in the presence of glucose, a process driven by cAMP elevation. nih.gov

Table 1: Key Proteins in the GPR119-Mediated Activation of Adenylyl Cyclase

ProteinRoleInteraction with 7-Azaspiro[3.5]nonane Derivatives
G-protein coupled receptor 119 (GPR119)Cell surface receptor that binds to the derivative.Direct (Agonist)
Stimulatory G-protein (Gs)Transduces the signal from the activated receptor to adenylyl cyclase.Indirect
Adenylyl CyclaseEnzyme that synthesizes cyclic AMP (cAMP) from ATP.Indirect (Activation)

Cellular Pathway Analysis and Downstream Signaling Events (In Vitro)

The activation of GPR119 by 7-azaspiro[3.5]nonane derivatives triggers a well-defined downstream signaling cascade in vitro, primarily through the Gs-adenylyl cyclase-cAMP pathway. youtube.comyoutube.compatsnap.com

The sequence of events is as follows:

Receptor Binding and G-Protein Activation: A 7-azaspiro[3.5]nonane agonist binds to GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. patsnap.comnih.gov This binding event causes the associated Gs-protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its activation and dissociation into Gαs and Gβγ subunits. youtube.com

cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, which then catalyzes the synthesis of cAMP from ATP. youtube.comyoutube.com This results in a significant increase in intracellular cAMP levels. patsnap.comnih.gov

Activation of Protein Kinase A (PKA): cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits. youtube.comyoutube.com

Downstream Phosphorylation Events: Activated PKA then phosphorylates various downstream target proteins, including transcription factors and components of the exocytotic machinery. youtube.com A key target is the cAMP response element-binding protein (CREB), which, upon phosphorylation, can modulate gene expression related to cell growth and differentiation. youtube.com

In the context of GPR119's physiological role, this signaling cascade has been shown to have two major downstream effects in vitro:

Stimulation of Incretin (B1656795) Release: In intestinal L-cells, the rise in cAMP promotes the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comnih.gov These hormones play a crucial role in glucose homeostasis.

Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): In pancreatic β-cells, the cAMP-PKA pathway enhances the exocytosis of insulin-containing granules in a glucose-dependent manner. nih.govnih.gov This means that the signaling pathway potentiates insulin release only when blood glucose levels are elevated, minimizing the risk of hypoglycemia. patsnap.com Studies have shown that this process involves the modulation of ion channels, including ATP-sensitive potassium (KATP) channels and voltage-dependent calcium channels (VDCC), leading to an increase in intracellular calcium ([Ca2+]i) that triggers insulin vesicle fusion and release. nih.govnih.gov

Table 2: Downstream Signaling Events Following GPR119 Activation by 7-Azaspiro[3.5]nonane Derivatives (In Vitro)

Signaling EventKey Molecules InvolvedCellular Outcome
G-Protein ActivationGPR119, Gs-proteinTransduction of the agonist binding signal.
Second Messenger ProductionAdenylyl Cyclase, ATP, cAMPAmplification of the initial signal.
Protein Kinase ActivationcAMP, Protein Kinase A (PKA)Phosphorylation of downstream targets.
Gene Expression ModulationPKA, CREBChanges in cellular protein synthesis.
Incretin Hormone SecretionPKA, Exocytotic machineryRelease of GLP-1 and GIP from L-cells.
Potentiation of Insulin SecretionPKA, KATP channels, VDCC, [Ca2+]iEnhanced glucose-dependent insulin release from β-cells.

Computational Chemistry and in Silico Modeling of 7 Azaspiro 3.5 Nonan 5 Ol Oxalate and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, this technique is crucial for understanding how a potential drug molecule (ligand) fits into the binding site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose.

For 7-azaspiro[3.5]nonane derivatives, docking studies are instrumental in identifying key interactions that drive target engagement. For instance, in designing agonists for G-protein coupled receptors (GPCRs) like the GPR119 receptor, docking can elucidate how the spirocyclic core orients the functional groups to interact with specific amino acid residues. nih.gov These interactions typically include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

By simulating the docking of a series of 7-azaspiro[3.5]nonane analogs, researchers can predict their relative binding affinities. This allows for the prioritization of compounds for synthesis and biological testing. For example, modifications to the aryl group or the piperidine (B6355638) N-capping group on the 7-azaspiro[3.5]nonane scaffold can be evaluated virtually to identify which substitutions are most likely to improve binding potency. nih.gov The results of such studies are often presented in a table that summarizes the predicted binding energy (docking score) and the specific interactions observed.

Table 1: Hypothetical Molecular Docking Results for 7-Azaspiro[3.5]nonan-5-ol Analogs against a Target Protein

Compound IDR Group ModificationDocking Score (kcal/mol)Key Hydrogen Bond Interactions (Residue)Key Hydrophobic Interactions (Residue)
Analog 1 -H (Parent)-7.5TYR-112, SER-198PHE-250, LEU-115
Analog 2 -F (Fluoro)-8.1TYR-112, SER-198PHE-250, TRP-253
Analog 3 -Cl (Chloro)-8.4TYR-112PHE-250, LEU-115, TRP-253
Analog 4 -CH3 (Methyl)-7.9SER-198PHE-250, LEU-115, ALA-201
Analog 5 -OCH3 (Methoxy)-8.6TYR-112, SER-198, ASN-202PHE-250, TRP-253

Molecular Dynamics Simulations for Conformational Stability and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. escholarship.org MD simulations calculate the trajectory of atoms and molecules by applying classical mechanics, providing insights into the conformational stability of the protein-ligand complex and the flexibility of both partners. escholarship.orguiuc.edu

Starting from the best-docked pose, an MD simulation is run for a specific duration (typically nanoseconds to microseconds) in a simulated physiological environment. escholarship.org Analysis of the simulation trajectory can confirm whether the initial docked pose is stable. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over time suggests that the complex has reached equilibrium and the binding mode is stable.

Table 2: Typical Parameters for a Molecular Dynamics Simulation

ParameterValue/DescriptionPurpose
Force Field AMBER99SB-ILDN, CHARMM36Defines the potential energy function for atoms in the system. escholarship.org
Water Model TIP3PExplicitly solvates the protein-ligand complex to mimic aqueous environment. escholarship.org
Simulation Time 100-1000 nsDuration of the simulation to capture relevant biological motions. escholarship.org
Temperature 300 KSimulates physiological temperature. escholarship.org
Pressure 1 barSimulates atmospheric pressure. escholarship.org
Ensemble NPT (Isothermal-Isobaric)Keeps the number of particles, pressure, and temperature constant.

Quantum Chemical Calculations for Electronic Properties, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. taylorfrancis.comresearchgate.net Methods such as Density Functional Theory (DFT) can be used to calculate a wide range of properties for 7-Azaspiro[3.5]nonan-5-ol oxalate (B1200264) and its analogs, offering insights that are not accessible through classical methods like MD.

These calculations can determine the distribution of electrons within the molecule, its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and its electrostatic potential surface. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Quantum calculations are also powerful tools for predicting spectroscopic properties. They can accurately forecast NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. barbatti.org This predictive power is invaluable for confirming the identity and purity of newly synthesized analogs by comparing calculated spectra with experimental data. For spiro compounds, these calculations can elucidate the unique electronic effects of spiroconjugation. researchgate.net

Table 3: Hypothetical Quantum Chemical Properties of 7-Azaspiro[3.5]nonan-5-ol Analogs (DFT B3LYP/6-31G)*

Compound IDR GroupHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Analog 1 -H-6.21-0.156.062.1
Analog 2 -F-6.35-0.286.073.5
Analog 3 -NO2-6.89-1.105.795.8
Analog 4 -NH2-5.75-0.055.701.9
Analog 5 -CN-6.78-0.955.836.2

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for Design Optimization

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are computational strategies used to identify the essential structural features required for biological activity and to create predictive models that correlate chemical structure with function.

A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. By aligning a set of active 7-azaspiro[3.5]nonane analogs, a common feature pharmacophore can be generated. This model then serves as a 3D query to screen large virtual libraries for new, structurally diverse compounds that could have the same biological activity.

QSAR studies build mathematical models that relate the biological activity of a series of compounds to their physicochemical properties or "descriptors" (e.g., logP, molecular weight, polar surface area, electronic properties from quantum calculations). nih.gov A robust QSAR model can predict the activity of novel, unsynthesized analogs, thereby guiding the design process. For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent on the 7-azaspiro[3.5]nonane ring leads to a predictable increase in potency, guiding chemists to synthesize analogs with that desired property.

Table 4: Example of a Simple QSAR Equation and Descriptor Data

Hypothetical QSAR Equation: pIC₅₀ = 0.5 * (cLogP) - 0.01 * (Molecular Weight) + 0.8 * (H-Bond Donors) + 4.5

This equation suggests that activity (pIC₅₀) increases with lipophilicity (cLogP) and the number of hydrogen bond donors, but decreases slightly with molecular weight.

Compound IDcLogPMolecular WeightH-Bond DonorsPredicted pIC₅₀
Analog 1 2.1215.327.00
Analog 2 2.3233.327.12
Analog 3 2.5260.327.25
Analog 4 1.8230.337.90
Analog 5 2.2240.327.10

Analytical Methodologies for Purity Assessment and Detailed Chemical Characterization

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of 7-Azaspiro[3.5]nonan-5-ol oxalate (B1200264). By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition with a high degree of confidence.

For the free base, 7-Azaspiro[3.5]nonan-5-ol, the expected monoisotopic mass can be calculated. The molecular formula is C8H15NO. Using the exact masses of the most abundant isotopes (C = 12.000000, H = 1.007825, N = 14.003074, O = 15.994915), the theoretical exact mass of the protonated molecule [M+H]+ is calculated to be 142.1226 u. An experimental HRMS measurement that falls within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the correct molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation patterns of the parent ion. This provides valuable structural information that can help to confirm the connectivity of the atoms within the molecule. The fragmentation of the 7-Azaspiro[3.5]nonan-5-ol cation would likely involve characteristic losses of small neutral molecules such as water (H2O) from the alcohol group or cleavage of the spirocyclic ring system.

Table 1: Illustrative HRMS Data for 7-Azaspiro[3.5]nonan-5-ol

ParameterTheoretical ValueObserved Value (Illustrative)Mass Error (ppm)
Molecular FormulaC8H15NO--
Protonated Ion [M+H]+142.1226 u142.1223 u-2.1

Advanced Chromatographic Techniques (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of 7-Azaspiro[3.5]nonan-5-ol oxalate and for separating it from any starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as a UV detector or a charged aerosol detector (CAD), is commonly employed for this purpose.

Given that the structure of 7-Azaspiro[3.5]nonan-5-ol contains a stereocenter at the carbon atom bearing the hydroxyl group, the compound can exist as a pair of enantiomers. Chiral HPLC is a specialized technique used to separate these enantiomers. This is critical as different enantiomers of a compound can exhibit different biological activities. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

The selection of the appropriate chiral column and mobile phase is determined through method development and screening of various conditions. A typical mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol.

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterDescription
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane:Isopropanol (90:10 v/v) with a small amount of an amine modifier
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)8.5 min (Illustrative)
Retention Time (Enantiomer 2)10.2 min (Illustrative)

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides a quantitative determination of the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This technique is used to verify the empirical formula and the stoichiometric composition of the salt, ensuring the correct ratio of the free base to oxalic acid.

The molecular formula of 7-Azaspiro[3.5]nonan-5-ol is C8H15NO, and the molecular formula of oxalic acid is C2H2O4. Therefore, the molecular formula of the oxalate salt is C10H17NO5. The theoretical elemental composition can be calculated from the molecular weight of the salt (231.25 g/mol ). The experimental values obtained from the analysis should closely match these theoretical percentages to confirm the purity and stoichiometry of the compound.

Table 3: Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Experimental Percentage (Illustrative)
Carbon (C)51.9451.89
Hydrogen (H)7.417.45
Nitrogen (N)6.066.02

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Thermal Stability and Polymorphic Forms

Thermal analysis techniques are employed to investigate the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability of the compound and identifying the temperatures at which decomposition occurs. For a salt like this compound, the TGA thermogram would show a distinct mass loss corresponding to the decomposition of the oxalate moiety, followed by the decomposition of the azaspirocycle at higher temperatures.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine the melting point of the compound, which is a key indicator of purity. A sharp melting endotherm is indicative of a pure crystalline substance. DSC can also be used to investigate the presence of different polymorphic forms, which are different crystalline structures of the same compound. Each polymorph would exhibit a unique melting point and other thermal transitions that can be detected by DSC.

Table 4: Illustrative Thermal Analysis Data for this compound

Analysis TechniqueParameterObservation (Illustrative)
TGAOnset of Decomposition~180 °C
DSCMelting Point (Endotherm)165-168 °C
DSCPolymorphic TransitionsNone observed below melting point

Potential Research Applications and Future Directions in Chemical Biology

Development as Chemical Probes for Biological Pathway Elucidation (In Vitro and Animal Models)

Chemical probes are essential small molecules used to study and manipulate biological systems. The 7-azaspiro[3.5]nonane scaffold is a promising foundation for developing such probes due to its synthetic tractability and novel 3D shape. univ.kiev.ua A significant area of research has been the development of derivatives as agonists for G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery.

One notable example is the investigation of 7-azaspiro[3.5]nonane derivatives as agonists for the G protein-coupled receptor 119 (GPR119). nih.gov GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in regulating glucose homeostasis. Researchers have designed and synthesized a series of 7-azaspiro[3.5]nonane compounds, systematically modifying different parts of the molecule to understand the structure-activity relationship (SAR). nih.gov This optimization led to the identification of compound 54g , a potent GPR119 agonist. nih.gov In vitro studies using cell lines demonstrated its high efficacy, and subsequent evaluation in diabetic rat models confirmed a favorable glucose-lowering effect, highlighting its potential for studying the GPR119 signaling pathway in a physiological context. nih.gov

The development of these probes allows for a detailed investigation of the GPR119 pathway, offering tools to explore its role in both healthy and diseased states, such as type 2 diabetes. nih.gov

Table 1: In Vitro and In Vivo Activity of a Lead 7-Azaspiro[3.5]nonane Derivative

CompoundTargetIn Vitro ActivityAnimal Model ApplicationObserved Effect
Compound 54g (A 7-azaspiro[3.5]nonane derivative)GPR119Potent AgonistSprague-Dawley (SD) ratsDesirable pharmacokinetic profile and significant glucose-lowering effect. nih.gov

Exploration in Materials Science, including Photochromic Applications of Spiro Compounds

Spiro compounds, characterized by two rings connected by a single common atom, have attracted considerable attention in materials science, particularly for their photochromic properties. nih.govnih.gov Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. cdnsciencepub.com Spiropyrans and spirooxazines are classic examples, capable of switching between a colorless, closed-ring "spiro" form and a colored, open-ring "merocyanine" form upon exposure to UV and visible light, respectively. nih.govresearchgate.net

This light-induced isomerization leads to significant changes in the molecule's electronic and structural properties, making them ideal for developing "smart" materials, optical switches, and sensing devices. nih.govrsc.org The transition can also be triggered by other stimuli, such as pH, with the open merocyanine (B1260669) form often being favored in acidic conditions. nih.gov

While research has largely focused on spiroindolinonaphthoxazines and related structures, the fundamental principles apply to other spirocyclic systems. nih.govcdnsciencepub.com The 7-azaspiro[3.5]nonane core, with its embedded nitrogen and oxygen atoms, could be functionalized to create novel photochromic materials. The nitrogen atom could influence the electronic properties of the system, potentially tuning the color, switching speed, and stability of the different isomeric states. nih.gov The development of such materials could lead to applications in high-density data storage, light-controlled chemical reactions, and advanced sensors. rsc.org

Table 2: General Photochromic Properties of Spiro Compounds

Spiro Form (e.g., Spiropyran)StimulusMerocyanine FormProperties
Closed-ring, ColorlessUV Light / Acidic pHOpen-ring, ColoredReversible transformation between two states with distinct absorption spectra. nih.govcdnsciencepub.com
Less Polar, Non-planarVisible Light / Thermal RelaxationMore Polar, PlanarThe open form has an extended π-conjugation system, causing absorption in the visible region. rsc.org

Utility in Asymmetric Catalysis as Chiral Auxiliaries or Ligands

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they are removed. nih.govharvard.edu

The effectiveness of a chiral auxiliary often depends on its conformational rigidity and its ability to create a well-defined steric environment around the reaction center. nih.gov Spirocyclic compounds are attractive candidates for this role due to their inherent three-dimensionality and structural rigidity. acs.org The defined spatial arrangement of substituents on the spiro core can effectively shield one face of a reactive center, leading to high levels of stereoselectivity in reactions like alkylations or Michael additions. researchgate.net

While specific studies on 7-azaspiro[3.5]nonan-5-ol oxalate (B1200264) as a chiral auxiliary are not widely reported, the scaffold possesses the necessary characteristics. The chiral center at the C5 position (bearing the hydroxyl group) and the rigid spirocyclic framework could be exploited to control the formation of new stereocenters. By attaching this chiral azaspirocycle to a prochiral substrate, it could serve as a powerful tool for inducing asymmetry. Furthermore, chiral azaspiro[3.5]nonane derivatives could be developed as ligands for metal-based catalysts, where their 3D structure would influence the coordination geometry of the metal, thereby creating a chiral environment for catalysis.

Emerging Biological Targets and Therapeutic Areas for Azaspiro[3.5]nonane-Based Research (Preclinical)

The azaspiro[3.5]nonane scaffold is proving to be a versatile template for discovering small molecules that modulate a range of biological targets, with significant preclinical research in several therapeutic areas. nih.gov Its ability to mimic and offer advantages over existing cyclic structures makes it a privileged scaffold in drug design. univ.kiev.ua

Key Preclinical Research Areas:

Metabolic Diseases: As mentioned, 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of GPR119, a target for type 2 diabetes. nih.gov In a separate line of research, related 6-azaspiro[2.5]octane derivatives have been optimized into potent small-molecule agonists of the glucagon-like peptide-1 (GLP-1) receptor, a validated target for treating both type 2 diabetes and obesity. nih.gov

Oncology: The fungal product Azaspirene, which contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has been shown to inhibit angiogenesis (the formation of new blood vessels) by blocking the activation of Raf-1 kinase. nih.gov Since tumor growth is dependent on angiogenesis, inhibitors of this process are a promising strategy for cancer therapy. nih.gov

Anesthetics: Functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane have been incorporated into the structure of the local anesthetic Bupivacaine. univ.kiev.ua This bioisosteric replacement resulted in an analog with comparable activity but significantly lower toxicity and increased water solubility, demonstrating the potential of the scaffold to improve the properties of existing drugs. univ.kiev.ua

This body of preclinical work underscores the broad potential of the azaspiro[3.5]nonane core in addressing diverse and challenging diseases.

Table 3: Preclinical Research on Azaspiro[3.5]nonane and Related Scaffolds

Biological TargetDerivative ClassPotential Therapeutic AreaReference
GPR1197-Azaspiro[3.5]nonane derivativesType 2 Diabetes nih.gov
GLP-1 Receptor6-Azaspiro[2.5]octane derivativesType 2 Diabetes, Obesity nih.gov
Raf-1 KinaseAzaspirene (1-oxa-7-azaspiro[4.4]nonene)Cancer (Anti-angiogenesis) nih.gov
(Bioisosteric replacement)7-Oxa-2-azaspiro[3.5]nonane derivativesAnesthetics (Reduced Toxicity) univ.kiev.ua

Q & A

Q. How can researchers optimize the synthesis of 7-Azaspiro[3.5]nonan-5-ol oxalate to improve yield and purity?

Methodological Answer:

  • Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters affecting yield .
  • Employ stepwise characterization (e.g., NMR, HPLC) after each synthetic step to monitor intermediate purity and minimize side reactions .
  • Purify via recrystallization using solvent pairs (e.g., ethanol/water) to enhance crystalline purity, as described for structurally similar spiro compounds .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign spirocyclic protons (δ 1.8–2.5 ppm) and oxalate protons (δ 4.0–4.5 ppm) using 2D correlation spectroscopy (COSY, HSQC) to resolve overlapping signals .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to confirm molecular ion peaks and detect impurities (<0.5% threshold) .
  • FT-IR : Validate hydroxyl (3200–3500 cm⁻¹) and oxalate carbonyl (1700–1750 cm⁻¹) functional groups .

Q. How should purity assessment protocols be designed to meet academic standards?

Methodological Answer:

  • Combine elemental analysis (C, H, N ±0.3% theoretical values) with thermogravimetric analysis (TGA) to confirm hydration states and thermal stability .
  • Cross-validate results using orthogonal techniques (e.g., NMR integration vs. HPLC area normalization) to address method-specific biases .

Advanced Research Questions

Q. How can contradictions in solubility data for this compound across studies be systematically resolved?

Methodological Answer:

  • Apply Chevron plots to analyze solubility as a function of pH and temperature, ensuring ionic strength is controlled (e.g., 0.1 M KCl) to minimize matrix effects .
  • Use molecular dynamics simulations to model solute-solvent interactions and predict solubility trends in polar aprotic solvents (e.g., DMSO, DMF) .
  • Replicate conflicting studies under identical conditions (e.g., particle size, agitation rate) to isolate variables causing discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map transition states for ring-opening reactions, focusing on steric effects from the spirocyclic structure .
  • Train machine learning models on existing kinetic data (e.g., Arrhenius parameters) to predict reaction outcomes under untested conditions (e.g., microwave irradiation) .

Q. How can researchers design experiments to probe the compound’s biological activity without commercial assay kits?

Methodological Answer:

  • Develop custom enzyme inhibition assays (e.g., acetylcholinesterase) using UV-Vis kinetics (λ = 412 nm for thiocholine detection) .
  • Apply structure-activity relationship (SAR) models by synthesizing analogs (e.g., replacing oxalate with malonate) and comparing IC50 values .

Data Contradiction and Reproducibility

Q. What strategies address irreproducible crystallography data for this compound?

Methodological Answer:

  • Use high-throughput crystallization screens (e.g., 96-well plates with varied precipitant concentrations) to identify stable polymorphs .
  • Share raw diffraction data (e.g., .hkl files) in supplementary materials to enable independent validation of unit cell parameters .

Q. How should conflicting NMR assignments in spirocyclic systems be resolved?

Methodological Answer:

  • Conduct variable-temperature NMR to distinguish dynamic effects (e.g., ring flipping) from structural isomers .
  • Compare experimental data with computed chemical shifts (e.g., via ACD/Labs or Gaussian) to validate assignments .

Interdisciplinary and Theoretical Frameworks

Q. Which theoretical frameworks guide mechanistic studies of this compound’s stability?

Methodological Answer:

  • Apply Curtin-Hammett kinetics to analyze competing degradation pathways (e.g., hydrolysis vs. oxidation) under varying pH .
  • Integrate Marcus theory for electron transfer processes if redox activity is observed in electrochemical assays .

Q. How can AI-driven automation enhance research on this compound?

Methodological Answer:

  • Implement autonomous robotic platforms for reaction optimization (e.g., closed-loop systems adjusting parameters in real-time) .
  • Use natural language processing (NLP) tools to mine patents/literature for underreported synthetic routes or applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.